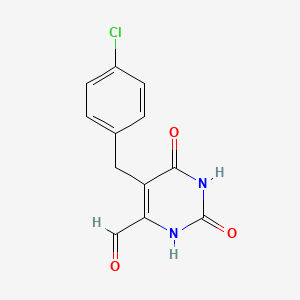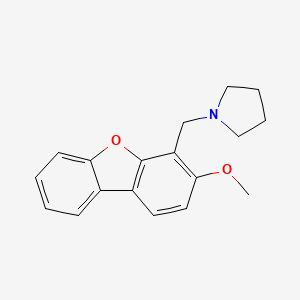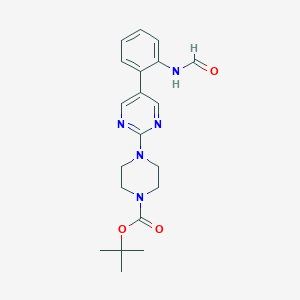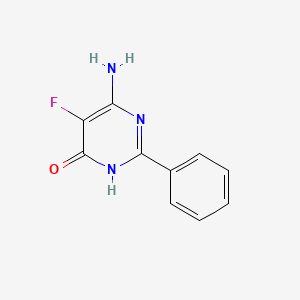![molecular formula C12H13N5O B15215554 N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]pyridine-3-carboxamide CAS No. 105801-73-8](/img/structure/B15215554.png)
N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-Amino-2-methylpyrimidin-5-yl)methyl)nicotinamide is a compound that combines a pyrimidine ring with a nicotinamide moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and biochemistry. The presence of both pyrimidine and nicotinamide structures suggests that it may exhibit unique biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Amino-2-methylpyrimidin-5-yl)methyl)nicotinamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using reagents like ammonia or primary amines.
Coupling with Nicotinamide: The final step involves coupling the pyrimidine derivative with nicotinamide. This can be achieved through amide bond formation using coupling agents such as carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) or activating agents like N-hydroxysuccinimide.
Industrial Production Methods
Industrial production of N-((4-Amino-2-methylpyrimidin-5-yl)methyl)nicotinamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, chromatography, and recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-((4-Amino-2-methylpyrimidin-5-yl)methyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or methyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution, potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base (e.g., sodium hydroxide), acyl chlorides in the presence of a base (e.g., pyridine).
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted pyrimidine or nicotinamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-((4-Amino-2-methylpyrimidin-5-yl)methyl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-((4-Amino-2-methylpyrimidin-5-yl)methyl)nicotinamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Nucleic Acid Interaction: It can intercalate into DNA or RNA, affecting their structure and function.
Signal Transduction Pathways: The compound may modulate signaling pathways by interacting with receptors or other signaling molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-((4-Amino-2-methylpyrimidin-5-yl)methyl)-N-(5-hydroxy-3-(((tetrahydrofuran-2-yl)methyl)disulfanyl)pent-2-en-2-yl)formamide
- 4-Amino-5-(aminomethyl)-2-methylpyrimidine
- Thiamine Disulfide
Uniqueness
N-((4-Amino-2-methylpyrimidin-5-yl)methyl)nicotinamide is unique due to its combined pyrimidine and nicotinamide structures, which confer distinct biological activities. Its ability to interact with both enzymes and nucleic acids sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
105801-73-8 |
|---|---|
Molekularformel |
C12H13N5O |
Molekulargewicht |
243.26 g/mol |
IUPAC-Name |
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C12H13N5O/c1-8-15-6-10(11(13)17-8)7-16-12(18)9-3-2-4-14-5-9/h2-6H,7H2,1H3,(H,16,18)(H2,13,15,17) |
InChI-Schlüssel |
OKEHHZLNOXBGTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C(=N1)N)CNC(=O)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Butoxy-2-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B15215486.png)
![3-Isoxazolecarboxamide, 5-[[(4-chlorophenyl)sulfonyl]methyl]-N-hydroxy-](/img/structure/B15215491.png)


![2-[(5,7-Dimethyl[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B15215504.png)



![Cycloheptanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]-](/img/structure/B15215523.png)

![N-[(3,4-Dichlorophenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine](/img/structure/B15215561.png)

![6-Methyl-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B15215567.png)
